

# Technical Guide: Solubility & Characterization of 4-(phenylthioacetyl)morpholine[1][2][3]

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## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | Morpholine, 4-(phenylthioacetyl)- |
| CAS No.:       | 949-01-9                          |
| Cat. No.:      | B1605082                          |

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## Executive Summary & Chemical Identity

4-(phenylthioacetyl)morpholine (CAS: 949-01-9) is a thioamide derivative, primarily synthesized via the Willgerodt-Kindler reaction.[1][2][3] It serves as a crucial intermediate in the synthesis of phenylacetic acids and various pharmaceutical scaffolds.[1][2][3]

Critical Disambiguation: While often referred to as "4-(phenylthioacetyl)morpholine," the IUPAC designation is 4-(2-phenyl-1-thioxoethyl)morpholine.[1][2][3] The term "thioacetyl" in this context refers to the thioxo group (C=S), not a sulfide linkage (-S-).[1][2][3]

| Property            | Data   |
|---------------------|--|
| CAS Registry Number | 949-01-9   |
| IUPAC Name          | 4-(2-phenyl-1-thioxoethyl)morpholine                             |
| Common Synonyms     | Phenylthioacetomorpholide; 1-morpholin-4-yl-2-phenylethanethione |
| Molecular Formula   | C <sub>12</sub> H <sub>15</sub> NOS                              |
| Molecular Weight    | 221.32 g/mol   |
| SMILES              | C1COCCN1C(=S)CC2=CC=CC=C2  |

## Physicochemical Specifications

The following data aggregates experimental values from synthesis literature and calculated descriptors.

**Table 1: Physical Properties**

| Parameter                    | Value                                 | Source/Method                |
|------------------------------|---------------------------------------|------------------------------|
| Appearance                   | Yellow to Colorless Crystalline Solid | Recrystallization (MeOH) [1] |
| Melting Point (Experimental) | 79–80 °C (Pure); 69–79 °C (Crude)     | Organic Syntheses [1]        |
| LogP (Predicted)             | 1.50                                  | XLogP3-AA [2]                |
| Polar Surface Area (TPSA)    | 44.6 Å <sup>2</sup>                   | Computed [2]                 |
| H-Bond Donors                | 0                                     | Structure Analysis           |
| H-Bond Acceptors             | 2                                     | Structure Analysis           |

## Solubility Profile

Experimental solubility data for this compound is derived primarily from purification protocols utilizing the temperature-dependent solubility differential.[1][2][3]

**Table 2: Solvent Compatibility Matrix**

| Solvent          | Solubility Status            | Operational Context   |
|------------------|------------------------------|---|
| Methanol         | High (Hot) / Moderate (Cold) | Primary recrystallization solvent.[1][2][3]                             |
| Ethanol          | Soluble                      | Alternative solvent for synthesis workup.[1][2][3]                      |
| Water            | Insoluble                    | Acts as an anti-solvent to induce precipitation.[1][2][3]               |
| Chloroform / DCM | Soluble                      | Used for extraction from aqueous reaction mixtures.[1][2][3]            |
| Ethyl Acetate    | Soluble                      | Mobile phase component for TLC (Rf ~0.35 in 33% EtOAc/Hexane).[1][2][3] |

## Practical Solubility Protocol (Recrystallization)

The following protocol acts as a self-validating solubility test. If the compound does not behave as described, the sample purity or identity is suspect.[1][2][3]

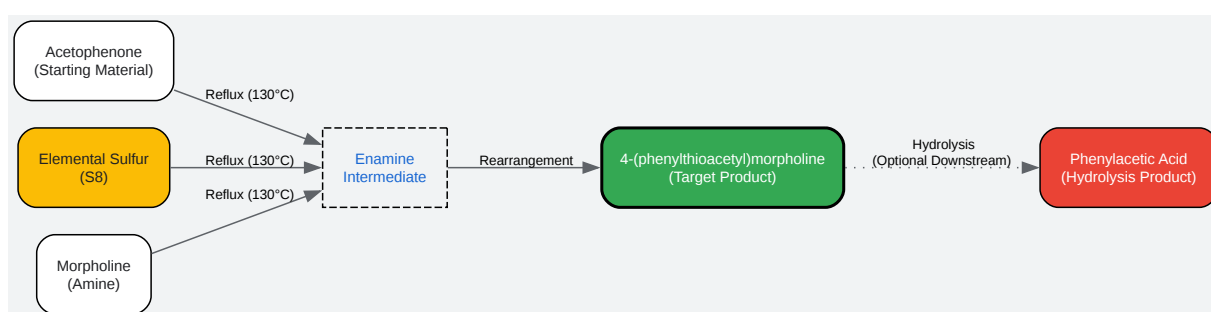
- **Dissolution:** Suspend crude 4-(phenylthioacetyl)morpholine in Methanol (approx. 2.5 mL per gram of solute).[1][2][3]
- **Heating:** Heat to reflux (65 °C). The solid should dissolve completely to form a reddish-brown solution.[1][2][3]
- **Anti-Solvent Addition:** While hot, add Water dropwise until a faint turbidity persists (approx. 1:1 ratio with Methanol).[1][2][3]
- **Crystallization:** Add a small volume of Methanol to clear the turbidity, then cool slowly to 0–4 °C.
- **Result:** Pure crystals (mp 79–80 °C) precipitate.[1][2][3]

## Synthesis & Formation Pathway

Understanding the formation of this compound is essential for troubleshooting solubility issues, as impurities (sulfur, acetophenone) have vastly different solubility profiles.[1][2][3]

## Mechanism: Willgerodt-Kindler Reaction

The compound is formed by the thionation and rearrangement of acetophenone in the presence of elemental sulfur and morpholine.[1][2][3][4]



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Figure 1: The Willgerodt-Kindler reaction pathway yielding 4-(phenylthioacetyl)morpholine.[1][2][3]

## Experimental Protocol: Quantitative Solubility Determination

Since specific mg/mL data is often absent in literature for intermediates, use this standardized Shake-Flask Protocol to generate in-house data.

## Reagents Required[1][2][3][4][5][6][7][8]

- Solute: Pure 4-(phenylthioacetyl)morpholine (Recrystallized).[1][2][3]

- Solvents: Water, Octanol, Buffer (pH 7.4).[1][2][3]
- Equipment: HPLC (UV detection at 254 nm) or UV-Vis Spectrophotometer.

## Step-by-Step Methodology

- Saturation: Add excess solid compound to 5 mL of the target solvent in a glass vial.
- Equilibration: Agitate at 25 °C for 24 hours (orbital shaker at 100 rpm).
- Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
- Filtration: Pass the supernatant through a 0.22 µm PTFE filter (to remove micro-crystals).[1][2][3]
- Quantification:
  - Dilute the filtrate 1:100 with Methanol (to ensure solubility).[1][2][3]
  - Inject into HPLC or measure UV absorbance.[1][2][3]
  - Calculate concentration using a standard curve prepared in Methanol.

### Causality Check:

- Why PTFE filters? Cellulose filters may adsorb lipophilic thioamides, skewing results.[1][2][3]
- Why dilute with Methanol? Direct injection of aqueous saturated solutions might precipitate the compound in the HPLC lines if the mobile phase is organic-rich.[1][2][3]

## References

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- To cite this document: BenchChem. [Technical Guide: Solubility & Characterization of 4-(phenylthioacetyl)morpholine<sup>[1][2][3]</sup>]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605082/docs#technical-guide-solubility-characterization-of-4-phenylthioacetyl-morpholine-1-2-3>]

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